3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine
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Overview
Description
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine is an aromatic compound characterized by the presence of amino and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine typically involves a multi-step process. One common method starts with the nitration of 4-aminophenol to introduce the nitro group. This is followed by a nucleophilic aromatic substitution reaction with 1,2-diaminobenzene. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 3-(4-Amino-3-aminophenoxy)benzene-1,2-diamine.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino and nitro groups play a crucial role in binding to these targets, influencing their activity. The compound can act as an inhibitor or activator, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Similar in structure but lacks the nitro group.
1,2-Bis(2’-aminophenoxy)benzene: Contains two amino groups but no nitro group.
Uniqueness
3-(4-Amino-3-nitrophenoxy)benzene-1,2-diamine is unique due to the presence of both amino and nitro groups on the benzene ring.
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-(4-amino-3-nitrophenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N4O3/c13-8-5-4-7(6-10(8)16(17)18)19-11-3-1-2-9(14)12(11)15/h1-6H,13-15H2 |
InChI Key |
VYPNIDDPTYSYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-])N)N |
Origin of Product |
United States |
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